Product packaging for 2-Bromo-3-nitrobenzoyl chloride(Cat. No.:CAS No. 6286-36-8)

2-Bromo-3-nitrobenzoyl chloride

Cat. No.: B1295827
CAS No.: 6286-36-8
M. Wt: 264.46 g/mol
InChI Key: BETVLJMOJDGFLC-UHFFFAOYSA-N
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Description

Significance of Halogenated and Nitrated Benzoyl Chlorides in Synthetic Chemistry

Halogenated and nitrated benzoyl chlorides are a class of organic compounds of significant importance in synthetic chemistry. The presence of halogen atoms (such as bromine or chlorine) and nitro groups on the benzoyl chloride scaffold imparts unique reactivity and provides handles for further functionalization. nih.gov Halogens can act as leaving groups in nucleophilic substitution reactions or direct the regioselectivity of subsequent reactions. nih.gov The nitro group, a strong electron-withdrawing group, can be reduced to an amino group, which is a key step in the synthesis of many dyes, pharmaceuticals, and other industrially important chemicals. byjus.com This dual functionalization allows for a wide range of synthetic strategies, making these compounds valuable precursors in multi-step syntheses.

Overview of Aromatic Acid Chlorides in Chemical Transformations

Aromatic acid chlorides, also known as aroyl chlorides, are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. fiveable.me This substitution dramatically increases the electrophilicity of the carbonyl carbon, making them highly reactive towards nucleophiles. fiveable.menumberanalytics.com They readily react with alcohols to form esters, with amines to form amides, and with arenes in the presence of a Lewis acid catalyst (Friedel-Crafts acylation) to form aromatic ketones. chemistrytalk.orgwikipedia.org This high reactivity makes them essential reagents for introducing an aroyl group into a molecule. fiveable.menumberanalytics.com The general formula for an acyl halide is RCOX, where R is an alkyl or aryl group, CO is the carbonyl group, and X is a halogen. numberanalytics.com

Scope of Research on 2-Bromo-3-nitrobenzoyl chloride

Research on this compound primarily focuses on its synthesis and its utility as a chemical intermediate. The compound itself is typically prepared from its corresponding carboxylic acid, 2-bromo-3-nitrobenzoic acid. sigmaaldrich.com The conversion of the carboxylic acid to the acyl chloride can be achieved using standard chlorinating agents like thionyl chloride or phosphorus pentachloride. orgsyn.org The primary application of this compound lies in its use as a precursor for the synthesis of more complex molecules. For instance, it can be used to introduce the 2-bromo-3-nitrophenyl moiety into various scaffolds, which can then be further modified through reactions involving the bromine and nitro groups.

Properties of this compound

PropertyValue
CAS Number 6286-36-8 abichem.comlabr.cc
Molecular Formula C7H3BrClNO3 abichem.comlabr.cc
Molecular Weight 264.46 g/mol abichem.comnih.gov
Appearance Not explicitly stated, but related compounds are often crystalline solids.
Melting Point Not available.
Boiling Point Not available.

Synthesis of this compound

The primary method for the synthesis of this compound involves the chlorination of 2-bromo-3-nitrobenzoic acid.

General Reaction:

BrC₆H₃(NO₂)COOH + SOCl₂ → BrC₆H₃(NO₂)COCl + SO₂ + HCl

This reaction is a standard method for converting carboxylic acids to their corresponding acyl chlorides. orgsyn.org Thionyl chloride (SOCl₂) is a common reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its three functional groups: the acyl chloride, the bromine atom, and the nitro group.

Acyl Chloride: The acyl chloride is the most reactive site, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This allows for the formation of esters, amides, and other derivatives. For example, its reaction with an amine would yield an N-substituted 2-bromo-3-nitrobenzamide (B1266745). ncert.nic.in

Bromine Atom: The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the formation of new carbon-carbon bonds. It can also be a leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of strong activating groups.

Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine. This transformation is a key step in the synthesis of many compounds, as the resulting amino group can be further functionalized. Common reducing agents for this purpose include iron or tin in the presence of acid.

The combination of these reactive sites makes this compound a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClNO3 B1295827 2-Bromo-3-nitrobenzoyl chloride CAS No. 6286-36-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETVLJMOJDGFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978588
Record name 2-Bromo-3-nitrobenzoyl chloride
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Molecular Weight

264.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6286-36-8
Record name NSC10057
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 3 Nitrobenzoyl Chloride and Its Precursors

Strategic Approaches to the Synthesis of 2-Bromo-3-nitrobenzoyl chloride

The conversion of the carboxylic acid to the acyl chloride is a critical step that requires careful selection of reagents and reaction conditions to ensure high yield and purity.

The transformation of 2-Bromo-3-nitrobenzoic acid into this compound involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. This is a standard procedure in organic synthesis, but optimization is key.

Several reagents are capable of effecting the conversion of a carboxylic acid to an acyl chloride. chemistrysteps.com The choice of reagent is often dictated by the scale of the reaction, the sensitivity of the starting material, and the desired purity of the product. The most common chlorinating agents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). masterorganicchemistry.comorganicchemistrytutor.com

Thionyl chloride is frequently the reagent of choice for several reasons. organicchemistrytutor.comwikipedia.org Its reaction with a carboxylic acid produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. chemguide.co.uk Since SO₂ and HCl are gases, they are easily removed from the reaction mixture, which simplifies the purification process and helps drive the reaction to completion. chemguide.co.uklibretexts.org

Phosphorus pentachloride (PCl₅) is another effective solid reagent that reacts with carboxylic acids to form the acyl chloride. chemguide.co.uk However, the byproduct, phosphorus oxychloride (POCl₃), is a liquid and must be separated from the product, typically by fractional distillation. chemguide.co.ukchemguide.co.uk Oxalyl chloride is a milder and more selective reagent, but it is also more expensive. wikipedia.org For a substrate like 2-Bromo-3-nitrobenzoic acid, the robust nature of thionyl chloride is often sufficient and more economical.

Table 1: Comparison of Common Chlorinating Agents

Reagent Formula Physical State Byproducts Advantages Disadvantages
Thionyl Chloride SOCl₂ Liquid SO₂, HCl (gases) Gaseous byproducts simplify purification. wikipedia.orgchemguide.co.uk Reagent is corrosive and moisture-sensitive.
Phosphorus Pentachloride PCl₅ Solid POCl₃ (liquid), HCl (gas) Highly reactive. Liquid byproduct requires separation. chemguide.co.uk

To maximize the yield of this compound, the reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product back to the carboxylic acid. researchgate.netresearchgate.net The reaction is often performed by heating the 2-Bromo-3-nitrobenzoic acid in neat (undiluted) thionyl chloride at reflux. commonorganicchemistry.com A patent for the synthesis of the similar 3-nitrobenzoyl chloride specifies refluxing in thionyl chloride for six hours.

Alternatively, an inert solvent such as toluene (B28343) or dichloromethane (B109758) can be used. prepchem.com The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction between the carboxylic acid and thionyl chloride or oxalyl chloride. wikipedia.orgresearchgate.net The reaction progress can be monitored to ensure the complete consumption of the starting material, which is crucial for a high yield. One method to confirm the formation of the acid chloride is to take a small aliquot of the reaction mixture, react it with methanol, and check for the formation of the corresponding ester via thin-layer chromatography (TLC). researchgate.net

Once the reaction is complete, the excess thionyl chloride is typically removed by distillation, often under reduced pressure. researchgate.netprepchem.com Given that this compound is a solid at room temperature, purification can often be achieved through recrystallization. echemi.com It is imperative to use anhydrous, non-hydroxylic solvents such as toluene or petroleum ethers for this process to avoid decomposition of the product. lookchem.com

If acidic impurities like residual carboxylic acid or HCl are present, they can sometimes be removed by washing a solution of the product in an inert solvent with a dilute aqueous bicarbonate solution. lookchem.com However, this method is only suitable for acyl chlorides that are not readily hydrolyzed. lookchem.com For a reactive compound like this compound, the primary methods of purification would be distillation of volatile impurities followed by recrystallization of the solid product from a suitable dry solvent. echemi.comlookchem.com All handling should be performed in a fume hood due to the irritant nature of acyl chlorides. lookchem.com

Conversion from 2-Bromo-3-nitrobenzoic Acid via Chlorination Reactions

Precursor Synthesis: Advanced Routes to 2-Bromo-3-nitrobenzoic Acid

The immediate precursor, 2-Bromo-3-nitrobenzoic acid, is not commonly available and must be synthesized. The most direct route is through the electrophilic aromatic substitution of a suitably substituted benzene (B151609) ring.

The synthesis of 2-Bromo-3-nitrobenzoic acid is achieved through the nitration of 2-bromobenzoic acid. orgsyn.org This reaction involves treating 2-bromobenzoic acid with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. truman.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The directing effects of the substituents on the aromatic ring are critical. The bromine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. truman.edulibretexts.org In the case of 2-bromobenzoic acid, the incoming nitro group is directed to the positions ortho and para to the bromine, and meta to the carboxyl group. This leads to a mixture of isomers. The principal product of the nitration of 2-bromobenzoic acid is actually 2-bromo-5-nitrobenzoic acid. orgsyn.org

The desired 2-Bromo-3-nitrobenzoic acid is formed as a byproduct and must be separated from the major isomer. orgsyn.org A documented procedure achieves this separation through the fractional crystallization of the potassium salts of the acid mixture from water. orgsyn.org The reaction must be carefully controlled, often at low temperatures (e.g., below 5°C), to manage the exothermic nature of the nitration and to potentially influence the isomeric ratio. truman.edu After separation, the purified salt is acidified to precipitate the 2-bromo-3-nitrobenzoic acid, which can then be further purified by crystallization from a solvent like dilute ethanol. orgsyn.org

Table 2: Summary of Synthetic Steps

Step Reaction Starting Material Key Reagents Product Key Considerations
1 Nitration 2-Bromobenzoic acid Conc. HNO₃, Conc. H₂SO₄ 2-Bromo-3-nitrobenzoic acid Formation of multiple isomers requires separation. orgsyn.org Low temperature control is crucial. truman.edu

Multi-step Convergent Syntheses of 2-Bromo-3-nitrobenzoic Acid

The synthesis of 2-bromo-3-nitrobenzoic acid, the direct precursor to this compound, can be approached through several multi-step convergent pathways. These routes strategically introduce the bromo, nitro, and carboxyl functional groups onto the benzene ring, taking into account the directing effects of these substituents to achieve the desired 1,2,3-substitution pattern.

One plausible synthetic route begins with the bromination of a suitable starting material, followed by nitration and subsequent oxidation. For instance, starting with 2-bromotoluene, a nitration reaction can be performed. The methyl group is ortho, para-directing, and the bromo group is also ortho, para-directing, which would favor the formation of various isomers. However, careful control of reaction conditions can influence the regioselectivity. Subsequent oxidation of the methyl group to a carboxylic acid would yield 2-bromo-3-nitrobenzoic acid.

A second strategic approach involves the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. This pathway could commence with 2-amino-3-nitrobenzoic acid. Diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) followed by treatment with a copper(I) bromide catalyst would introduce the bromine atom at the desired position.

A third potential pathway involves the direct nitration of 2-bromobenzoic acid. The bromo group is an ortho, para-director, while the carboxylic acid group is a meta-director. When both are present on the ring, their directing effects are considered. The nitration of 2-bromobenzoic acid with a mixture of concentrated nitric acid and sulfuric acid is expected to yield a mixture of isomers, with the desired 2-bromo-3-nitrobenzoic acid being one of the products. chemicalbook.comyoutube.com The separation of these isomers would be a critical step in this pathway.

The following table outlines a potential multi-step synthesis for 2-bromo-3-nitrobenzoic acid:

Step Reaction Starting Material Reagents Product
1Nitration2-BromotolueneHNO₃, H₂SO₄2-Bromo-3-nitrotoluene (B170676)
2Oxidation2-Bromo-3-nitrotolueneKMnO₄ or other strong oxidizing agents2-Bromo-3-nitrobenzoic acid

Derivatization Strategies for Key Intermediates Leading to this compound

The final step in the synthesis of the target compound is the conversion of 2-bromo-3-nitrobenzoic acid to its corresponding acyl chloride. This transformation is a standard derivatization in organic synthesis.

The most common and effective method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). atamanchemicals.comgoogle.comtaylorandfrancis.comresearchgate.net This reaction proceeds readily, often with the use of a catalytic amount of a tertiary amine like pyridine (B92270) or N,N-dimethylformamide (DMF), to produce the desired this compound. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.

Alternative chlorinating agents for this derivatization include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). atamanchemicals.com While effective, these reagents can sometimes lead to the formation of phosphorus-based or other impurities that may require additional purification steps.

The general reaction for the derivatization is as follows:

2-Bromo-3-nitrobenzoic acid + Thionyl chloride → this compound + SO₂ + HCl

The reaction conditions typically involve heating the mixture under reflux until the evolution of gaseous byproducts ceases. The excess thionyl chloride can be removed by distillation, and the resulting this compound can be purified by vacuum distillation. google.com

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route for this compound depends on a thorough evaluation of various factors, including the efficiency and selectivity of each step, as well as considerations related to atom economy and green chemistry.

Efficiency and Selectivity of Different Synthetic Routes

The nitration of 2-bromotoluene, for instance, can lead to a mixture of isomers, potentially lowering the yield of the desired 2-bromo-3-nitrotoluene intermediate and requiring extensive purification. The directing effects of the bromo and methyl groups must be carefully managed through control of reaction temperature and the nitrating agent used. brainly.com

The final derivatization step, the conversion of the carboxylic acid to the acid chloride using thionyl chloride, is generally a high-yielding and highly selective reaction. researchgate.net

A comparative overview of the potential synthetic routes is presented in the table below:

Synthetic Route Key Intermediate Potential Advantages Potential Disadvantages
From 2-Bromotoluene2-Bromo-3-nitrotolueneReadily available starting material.Potential for low regioselectivity in nitration, leading to isomeric mixtures.
Sandmeyer Reaction2-Amino-3-nitrobenzoic acidHigh selectivity for bromination.Availability and synthesis of the starting amino acid can be complex. Diazonium salt instability.
From 2-Bromobenzoic Acid2-Bromo-3-nitrobenzoic acidDirect approach.Poor regioselectivity in nitration, leading to a complex mixture of isomers and difficult purification.

Atom Economy and Green Chemistry Considerations in this compound Synthesis

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org

The nitration and bromination steps in the synthesis of 2-bromo-3-nitrobenzoic acid typically have lower atom economies due to the formation of byproducts. For example, in nitration using a mixture of nitric and sulfuric acids, the sulfuric acid acts as a catalyst and is regenerated, but the reaction produces water as a byproduct. Traditional bromination reactions can also generate stoichiometric amounts of waste.

The use of thionyl chloride for the conversion to the benzoyl chloride, while efficient, also generates gaseous byproducts (SO₂ and HCl), which are considered waste and must be neutralized, thus lowering the atom economy of this step.

From a green chemistry perspective, several factors should be considered:

Solvents: Many of the reactions involved may use hazardous organic solvents. The development of synthetic routes that utilize greener solvents or solvent-free conditions would be a significant improvement. researchgate.net

Reagents: The use of stoichiometric and often hazardous reagents like strong acids and chlorinating agents is common. Exploring catalytic and more environmentally benign alternatives is a key goal of green chemistry.

Waste Generation: The formation of byproducts and the use of excess reagents contribute to waste generation. Designing pathways that minimize waste are preferred.

The following table provides a qualitative analysis of the green chemistry aspects of the proposed synthetic steps:

Reaction Step Green Chemistry Considerations
Nitration Use of strong, corrosive acids (H₂SO₄, HNO₃). Generation of acidic waste streams. Potential for the formation of unwanted, hazardous byproducts. Exploring milder, more selective nitrating agents and catalytic systems is desirable. nih.gov
Bromination Use of elemental bromine, which is hazardous. Generation of hydrogen bromide as a byproduct. Alternative, less hazardous brominating agents could be considered.
Oxidation Use of strong oxidizing agents like KMnO₄ can generate significant amounts of manganese dioxide waste. Catalytic oxidation methods using greener oxidants like oxygen or hydrogen peroxide would be preferable.
Acyl Chloride Formation Use of thionyl chloride, which is corrosive and releases toxic gases (SO₂, HCl). These gases need to be scrubbed, adding to the process complexity and waste. Catalytic methods for acyl chloride formation are an area of active research. organic-chemistry.org

Reactivity and Mechanistic Investigations of 2 Bromo 3 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions involving 2-Bromo-3-nitrobenzoyl chloride

The benzoyl chloride functional group makes the compound highly reactive towards nucleophilic acyl substitution reactions. The electron-withdrawing nature of the nitro group further enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent.

Reaction with Oxygen Nucleophiles: Esterification and Anhydride (B1165640) Formation

Esterification: this compound can react with alcohols to form esters. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily due to the highly electrophilic carbonyl carbon. The general mechanism involves the attack of the alcohol's oxygen on the carbonyl carbon, followed by the elimination of the chloride ion. The presence of the electron-withdrawing nitro group is known to accelerate acylation reactions. While specific kinetic studies on the esterification of this compound are not extensively documented, related studies on similar compounds, such as 5-bromo-2-nitrobenzoyl chloride, show that the nitro group significantly speeds up esterification compared to analogs with less electron-withdrawing substituents. N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the direct esterification of various aryl and alkyl carboxylic acids. nih.gov The Yamaguchi esterification is another method that could be applicable, and studies have shown that benzoyl chloride can be used in place of the more sterically hindered Yamaguchi acid chloride in some cases. researchgate.net

Anhydride Formation: Symmetrical acid anhydrides can be prepared from the corresponding acid chlorides. google.com A general method involves the reaction of an acid chloride with a carboxylate anion. youtube.com For instance, reacting an acid chloride with a carboxylic acid in the presence of a base like pyridine (B92270) can yield a mixed anhydride. Alternatively, reacting an acid chloride with another acid anhydride, such as acetic anhydride, can lead to the formation of a new symmetrical anhydride with the concurrent production of a different acid chloride (e.g., acetyl chloride). google.com This process is often driven by the removal of the more volatile acid chloride by distillation. google.com

Reaction with Nitrogen Nucleophiles: Amidation and Heterocycle Formation

Amidation: this compound readily reacts with primary and secondary amines to form the corresponding amides. rsc.orglibretexts.orgyoutube.com This reaction is a standard method for forming amide bonds and is driven by the high reactivity of the acid chloride. The reaction typically requires at least two equivalents of the amine, with one equivalent acting as the nucleophile and the second as a base to neutralize the hydrochloric acid byproduct. libretexts.org Alternatively, an external base like pyridine can be used. youtube.com The reaction of various acyl chlorides with nitroarenes in the presence of iron has been studied as a method for N-aryl amide synthesis. rsc.org However, it was noted that when 2-nitrobenzoyl chloride was used, no significant reaction was observed under the studied conditions. rsc.org

Heterocycle Formation: 2-Bromobenzoic acids and their corresponding acid chlorides are valuable building blocks in the synthesis of nitrogen-containing heterocycles. researchgate.net These compounds can be coupled with various nitrogen-containing molecules, followed by cyclization reactions to form complex structures like isoindolinones and benzolactams. researchgate.net The reaction of 2-(chloroseleno)benzoyl chloride with various nucleophiles, including aminophenols, has been investigated, showing that the primary amino group is highly reactive, undergoing simultaneous selenenylation and acylation. researchgate.net In the context of nitropyridines, reactions with amines can sometimes lead to unexpected nitro-group migrations, a phenomenon that has been studied to understand the reaction mechanism and improve product selectivity. clockss.org

Reaction with Sulfur and Selenium Nucleophiles

The reactions of 2-(chloroseleno)benzoyl chloride with various sulfur and selenium nucleophiles, such as thiols, aminothiols, and thiophenols, have been investigated. researchgate.net It was found that the reactivity of hydroxy and thiol groups depends on the substrate's structure and the reaction conditions, leading to either selenenylation, acylation, or both. researchgate.net In a related context, the bromination of a selenide (B1212193) derived from 2-bromo-3-nitrobenzaldehyde (B1282389) did not yield the expected arylselenenyl bromide but instead led to the formation of heterocyclic selenium compounds. researchgate.net This facile heterocycle formation was attributed to the aromatic ring strain in the intermediate selenenyl bromide. researchgate.net Single-crystal X-ray diffraction and computational studies have confirmed the presence of intramolecular secondary Se···O interactions in related esters and anhydrides. researchgate.net

Electrophilic Aromatic Substitution Potentials

The benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and benzoyl chloride groups. libretexts.orgmasterorganicchemistry.comyoutube.com Both groups are meta-directing. However, the existing substituents create distinct electronic environments that can influence the regioselectivity of further substitution. For instance, in the nitration of 3-bromobenzoic acid, the major product is 5-bromo-2-nitrobenzoic acid, with 3-bromo-2-nitrobenzoic acid as a minor product, illustrating the directing effects of the existing substituents. wikipedia.orgwordpress.com Theoretical methods like Density Functional Theory (DFT) can be used to predict the reactivity of such compounds in substitution reactions by calculating molecular orbitals and electrostatic potential maps to identify reactive sites.

Halogen Chemistry and Nitro Group Reactivity in this compound

Ortho-Effect Influences on Reactivity

The "ortho-effect" is a phenomenon observed in substituted benzene compounds where a substituent at the ortho position relative to a functional group can significantly alter the compound's chemical and physical properties due to steric and electronic interactions. wikipedia.orgwordpress.comquora.comvedantu.comquora.com In the case of ortho-substituted benzoic acids, the presence of a group ortho to the carboxyl group generally increases the acidity of the compound compared to its meta and para isomers and the unsubstituted benzoic acid. wikipedia.orgwordpress.comquora.comvedantu.comquora.com This is attributed to steric hindrance that forces the carboxyl group to twist out of the plane of the benzene ring, which in turn inhibits resonance between the carboxyl group and the phenyl ring, leading to a more stable carboxylate anion upon deprotonation. wikipedia.orgwordpress.comquora.comvedantu.comquora.com In this compound, the bromine atom is ortho to the benzoyl chloride group, and the nitro group is meta. While the primary reactivity is at the acyl chloride, the ortho-bromo group can sterically influence reactions at the carbonyl center and electronically affect the aromatic ring. A close intramolecular contact between the bromine and an oxygen atom of the nitro group has been observed in the related compound 2-bromo-3-nitrobenzaldehyde, which may influence its reactivity. researchgate.net

Directed Functionalization Strategies

The strategic functionalization of aromatic compounds is a cornerstone of modern organic synthesis, enabling the precise introduction of various substituents. In the context of this compound, the existing bromo and nitro groups, along with the benzoyl chloride moiety, offer a platform for directed functionalization. These strategies often rely on the electronic nature and steric environment of the substituted benzene ring to control the regioselectivity of subsequent reactions.

Palladium-catalyzed C-H functionalization has become a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net The directing-group-assisted approach is particularly relevant, where a coordinating group on the substrate guides the catalyst to a specific C-H bond, typically in the ortho position. researchgate.net While specific studies on this compound as a directing group are not prevalent in the provided results, the principles of directed C-H activation are broadly applicable. For instance, palladium catalysis has been successfully employed for the ortho-chlorination of acetanilides using a combination of CuCl₂ and Cu(OAc)₂ as oxidants, demonstrating the utility of directing groups in achieving high regioselectivity. nih.gov Similarly, electrochemical oxidation using aqueous HX (where X = Cl or Br) in the presence of a palladium catalyst has been shown to afford ortho-halogenated arylpyridines and arylpyrimidines in excellent yields. nih.gov These methods highlight the potential for directing the functionalization of the this compound scaffold, should a suitable directing group be incorporated or if the existing substituents can exert a directing effect in specific catalytic cycles.

Copper-catalyzed reactions also offer a viable pathway for directed functionalization. For example, the ethoxycarbonyldifluoromethylation of indoles and pyrroles has been achieved with high regioselectivity using a pyrimidyl directing group and a copper catalyst. researchgate.net This demonstrates the potential for introducing fluorinated moieties, which are of significant interest in medicinal and materials chemistry.

The inherent reactivity of the acyl chloride group can also be harnessed for directed functionalization. For instance, Friedel-Crafts reactions, a classic method for forming C-C bonds, can be initiated from benzoyl chlorides. While typically requiring a strong Lewis acid, the reaction of this compound with an aromatic nucleophile would be expected to occur at the carbonyl carbon, leading to the formation of a diaryl ketone. The electronic properties of the nitro and bromo substituents would influence the reactivity of the acyl chloride and the subsequent stability of any intermediates.

Synthetic Utility and Applications of 2 Bromo 3 Nitrobenzoyl Chloride As a Building Block

Introduction of 2-Bromo-3-nitrobenzoyl Moiety into Complex Molecular Architectures

The primary application of 2-bromo-3-nitrobenzoyl chloride in the construction of complex molecules is through acylation reactions. Its benzoyl chloride functional group is highly reactive towards nucleophiles, allowing for the straightforward introduction of the 2-bromo-3-nitrobenzoyl fragment. This reactivity is exploited in reactions with alcohols, amines, and carbon nucleophiles. The electron-withdrawing nature of the nitro group at the meta position relative to the bromine, and ortho to the carbonyl group, significantly increases the electrophilic character of the carbonyl carbon. This makes nucleophilic acyl substitution reactions particularly efficient. Consequently, the 2-bromo-3-nitrobenzoyl group can be incorporated as a key structural unit in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

Synthesis of Nitrogen-Containing Heterocycles

This compound serves as a crucial starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The bromo and nitro substituents on the aromatic ring can be further manipulated or can participate in cyclization reactions to form diverse ring systems.

While direct cyclization of this compound to an indole (B1671886) is not typical, it serves as a valuable precursor for creating substituted anilines or phenylhydrazines, which are key intermediates in classical indole syntheses like the Fischer, Madelung, and Hemetsberger methods. bldpharm.comcore.ac.uk For example, the acyl chloride can be converted to the corresponding amide, which can then be reduced and further modified. The resulting aniline (B41778) derivative, containing the ortho-bromo and meta-nitro groups, can undergo palladium-catalyzed cross-coupling reactions or C-H activation protocols to construct the indole scaffold. bohrium.com The bromo substituent is particularly useful for late-stage functionalization via Suzuki-Miyaura or other cross-coupling reactions to introduce aryl or other groups at the 7-position of the resulting indole ring. core.ac.uk

The synthesis of quinoline (B57606) derivatives can be achieved using this compound through multi-step sequences. A common strategy involves a Friedel-Crafts acylation of a suitable substrate, followed by cyclization. For instance, acylation of an enamine or an activated alkene can produce a β-amino ketone or a related intermediate. This intermediate can then undergo acid-catalyzed cyclization and dehydration, such as in the Combes quinoline synthesis, to yield a highly substituted quinoline ring. The 2-bromo-3-nitrophenyl group would be appended to the quinoline core, providing a handle for further synthetic transformations. Another approach involves converting the benzoyl chloride into a corresponding aniline derivative which can then participate in classic quinoline syntheses like the Skraup or Doebner-von Miller reactions. A patent describes the preparation of quinoline-8-formyl chloride from a related quinoline precursor, highlighting the utility of acyl chlorides in this heterocyclic system. google.com

The most direct application of this compound is in the synthesis of N-substituted 2-bromo-3-nitrobenzamides. The acyl chloride reacts readily with a wide range of primary and secondary amines, and other nitrogen nucleophiles, to form stable amide bonds. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl byproduct. prepchem.com

The resulting 2-bromo-3-nitrobenzamide (B1266745) derivatives are themselves valuable intermediates. For example, 2-Bromo-3-nitrobenzamide has been identified as a quinoline derivative with insecticidal properties. biosynth.com The synthesis of related benzamides, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, from the corresponding carboxylic acid using thionyl chloride followed by reaction with an amine, is a well-established procedure analogous to the utility of this compound. nih.gov

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Bromo-3-nitrobenzamide35757-19-8C₇H₅BrN₂O₃245.03
2-Bromo-3-nitrobenzoic acid573-54-6C₇H₄BrNO₄246.01

Application in the Construction of Carbon-Carbon Bonds

This compound is an effective reagent for the Friedel-Crafts acylation of aromatic and heteroaromatic compounds. wikipedia.org This electrophilic aromatic substitution reaction introduces the 2-bromo-3-nitrobenzoyl group onto an aromatic ring, forming a diaryl ketone and a new carbon-carbon bond. masterorganicchemistry.com

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion (or a complex that functions as one). libretexts.orgyoutube.com This electrophile is then attacked by the electron-rich aromatic substrate.

An important advantage of the Friedel-Crafts acylation over the corresponding alkylation is that the product, a ketone, is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group. wikipedia.org This prevents multiple acylations from occurring. The resulting 2-bromo-3-nitrophenyl ketones are versatile intermediates for further synthetic elaborations.

ReactionReagentSubstrateProduct
Friedel-Crafts AcylationThis compoundBenzene (B151609)(2-Bromo-3-nitrophenyl)(phenyl)methanone
Amide SynthesisThis compoundAmmonia2-Bromo-3-nitrobenzamide

Coupling Reactions

This compound is a versatile substrate for various coupling reactions, a cornerstone of modern synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Its reactivity stems from two key functional groups: the highly reactive acyl chloride and the aryl bromide. The presence of both a bromine atom and an electron-withdrawing nitro group on the aromatic ring significantly influences its reactivity in cross-coupling catalysis.

The aryl bromide moiety serves as a classic handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures. Examples of potential coupling reactions involving the C-Br bond of this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base can form a new carbon-carbon bond, attaching a new aryl, vinyl, or alkyl group at the 2-position of the benzoyl ring. A similar compound, 5-Bromo-2-nitrobenzoyl chloride, is noted for its utility in Suzuki-Miyaura coupling reactions.

Heck Coupling: Palladium-catalyzed reaction with an alkene can introduce a substituted vinyl group at the bromine-bearing carbon.

Sonogashira Coupling: This reaction involves coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to install an alkynyl group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine.

The acyl chloride group is primarily used for acylation reactions, readily reacting with nucleophiles like amines, alcohols, and phenols. This dual reactivity allows for sequential functionalization. For instance, the acyl chloride can first be converted to a less reactive amide or ester, followed by a cross-coupling reaction at the aryl bromide site, or vice-versa. The electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, potentially influencing the oxidative addition step in the catalytic cycle of these coupling reactions.

Precursor for Advanced Organic Materials

The unique trifunctional nature of this compound—possessing an acyl chloride, a bromo substituent, and a nitro group—makes it a valuable monomer and building block for the synthesis of advanced organic materials. bldpharm.com

This compound can serve as a key monomer in polycondensation reactions. The highly reactive acyl chloride group can react with difunctional nucleophiles, such as diamines or diols, to form high-performance polymers like polyamides and polyesters, respectively.

The resulting polymers would have unique characteristics imparted by the pendant bromo and nitro functionalities:

Post-Polymerization Modification: The bromine atoms along the polymer backbone act as reactive sites for further modification. Using techniques like Suzuki or Sonogashira coupling, various functional groups can be grafted onto the polymer chain, allowing for the fine-tuning of the material's properties (e.g., solubility, optical properties, or conductivity).

Inherent Properties: The nitro groups can enhance inter-chain interactions through dipole-dipole forces, potentially leading to materials with improved thermal stability and mechanical strength.

This strategy allows for the creation of complex, tailor-made polymer architectures that are not easily accessible through the direct polymerization of more complex monomers.

Polymers derived from this compound are promising candidates for the development of specialized functional coatings. The specific functionalities of the monomer can translate into desirable properties for protective or active surface layers.

Flame Retardancy: Brominated compounds are well-known flame retardants. Incorporating the bromine atom into the polymer structure of a coating can impart flame-retardant properties to the underlying material.

Active Surfaces: The bromo-substituent provides a handle for covalently attaching other functional molecules to the surface of the coating. This could be used to create surfaces with specific properties, such as being antibacterial, self-healing, or sensor-active.

Utilization in Analytical Chemistry as a Derivatization Reagent

In analytical chemistry, derivatization is a technique used to convert an analyte into a product with properties that are more suitable for a given analytical method. This compound is an excellent candidate for a derivatization reagent due to its ability to react with a wide range of analytes and introduce features that enhance their detection.

Many analytes, such as alcohols, phenols, amines, and thiols, lack a strong chromophore or electrophore, making them difficult to detect at low concentrations using common chromatographic detectors like UV-Vis or Electron Capture Detectors (ECD). Derivatization with this compound can overcome this limitation.

The reagent reacts with nucleophilic functional groups (-OH, -NH2, -SH) on the analyte molecule via an acylation reaction. This reaction attaches the 2-bromo-3-nitrobenzoyl group to the analyte. The benefits of this derivatization include:

Introduction of a Strong Chromophore: The nitroaromatic system is a strong chromophore, significantly increasing the molar absorptivity of the analyte in the UV-Vis range. This leads to a much lower limit of detection when using HPLC with a UV detector.

Introduction of an Electrophore: The presence of both bromine and a nitro group, which are highly electronegative, makes the derivative strongly electron-capturing. This dramatically enhances the response in Gas Chromatography (GC) when using an Electron Capture Detector (ECD), a highly sensitive detector for halogenated compounds.

Improved Chromatography: Derivatization can alter the volatility and polarity of analytes, often improving their chromatographic behavior, leading to better peak shape and resolution.

Table 1: Derivatization Reactions with this compound for Enhanced Chromatographic Detection This table illustrates the reaction of this compound with various analyte functional groups and the resulting benefits for detection.

Analyte Functional Group Analyte Class Example Reaction Product Enhanced Detection Method
Hydroxyl (-OH) Alcohols, Phenols Ester HPLC-UV, GC-ECD
Primary/Secondary Amine (-NHR) Amines, Amino Acids Amide HPLC-UV, GC-ECD

Mass spectrometry (MS) is a powerful tool for identifying unknown compounds. Derivatization with this compound can greatly facilitate the identification of analytes by MS by introducing specific mass spectrometric signatures. nist.gov

Characteristic Isotopic Pattern: Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). When an analyte is derivatized, any fragment ion in the mass spectrum that contains the bromine atom will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z). This "A+2" isotopic pattern is a highly distinctive signature that confirms the presence of a bromine atom in the ion, thereby aiding in the structural elucidation of the original analyte. nist.gov

Predictable Fragmentation: Upon ionization in a mass spectrometer (e.g., by electron ionization), the derivatized molecule undergoes fragmentation in predictable ways. The bond between the carbonyl group and the heteroatom of the original analyte is often cleaved, leading to the formation of a stable 2-bromo-3-nitrobenzoyl cation. This common fragment ion with its characteristic isotopic pattern can serve as a marker for all analytes in a sample that have been derivatized with this reagent. researchgate.net

Table 2: Isotopic Signature of a Bromine-Containing Fragment in Mass Spectrometry This table shows the theoretical mass spectrum appearance for a fragment ion containing one bromine atom, illustrating the characteristic doublet pattern.

Isotope Combination Relative Mass (m/z) Theoretical Relative Abundance Appearance
Contains 79Br M 100% Peak at M

Advanced Characterization and Computational Chemistry Studies of 2 Bromo 3 Nitrobenzoyl Chloride

Spectroscopic Analysis in Elucidating Reaction Pathways and Structural Conformation

Spectroscopic techniques are indispensable tools in modern chemistry for the structural characterization of molecules and for gaining insights into reaction mechanisms. For 2-Bromo-3-nitrobenzoyl chloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a detailed picture of its molecular framework and transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds in solution. While specific ¹H and ¹³C NMR data for this compound are not extensively reported in publicly available literature, the expected chemical shifts and coupling patterns can be predicted based on the substituent effects on the benzene (B151609) ring. ucl.ac.ukorganicchemistrydata.org

The aromatic region of the ¹H NMR spectrum is expected to show three protons exhibiting complex splitting patterns due to their coupling with each other. The electron-withdrawing nature of the nitro group and the acyl chloride group, combined with the inductive effect of the bromine atom, would significantly influence the chemical shifts of the aromatic protons, generally shifting them downfield. The proton ortho to the nitro group is expected to be the most deshielded.

In ¹³C NMR spectroscopy, the carbonyl carbon of the acyl chloride group would appear at a characteristic downfield chemical shift, typically in the range of 160-170 ppm. The aromatic carbons would also show distinct signals, with their chemical shifts influenced by the attached substituents. For instance, the carbon bearing the nitro group would be significantly deshielded.

By analyzing the changes in the NMR spectra during a reaction, it is possible to track the consumption of this compound and the formation of products, thus providing valuable mechanistic insights. For example, in a nucleophilic acyl substitution reaction, the disappearance of the signal corresponding to the acyl chloride carbonyl and the appearance of a new signal corresponding to the product's carbonyl group can be monitored.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~165
C-Br-~120
C-NO₂-~150
C-H (ortho to NO₂)~8.2-8.4~125
C-H (para to NO₂)~7.8-8.0~135
C-H (ortho to Br)~7.9-8.1~130

Note: These are estimated values based on general substituent effects and data for analogous compounds. Actual experimental values may vary.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by probing their vibrational modes. For this compound, these techniques are instrumental in confirming the presence of its key functional groups and monitoring their transformations during chemical reactions.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the carbonyl group (C=O) of the acyl chloride, typically in the region of 1750-1800 cm⁻¹. The presence of the nitro group (NO₂) would give rise to two strong stretching vibrations, an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, usually below 700 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. nist.govdocbrown.info

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching vibration of the nitro group and the vibrations of the aromatic ring are often strong in the Raman spectrum.

During a reaction, for example, the hydrolysis of this compound to 2-bromo-3-nitrobenzoic acid, IR spectroscopy would show the disappearance of the acyl chloride C=O stretch and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (around 1700-1730 cm⁻¹).

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Acyl Chloride)Stretch1750 - 1800
NO₂ (Nitro)Asymmetric Stretch~1530
NO₂ (Nitro)Symmetric Stretch~1350
C-BrStretch< 700
Aromatic C-HStretch> 3000
Aromatic C=CStretch1400 - 1600

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and for monitoring the progress of chemical reactions. In the context of this compound, HRMS can be used to confirm its synthesis and to identify intermediates and products in subsequent reactions.

The technique of Parallel Reaction Monitoring (PRM), performed on high-resolution mass spectrometers, allows for the targeted quantification of specific molecules in a complex mixture with high selectivity and sensitivity. nih.gov In a synthetic procedure aiming to produce this compound, HRMS can confirm the presence of the desired product by matching the experimentally measured accurate mass to the calculated exact mass of its molecular ion. The isotopic pattern, due to the presence of bromine (⁷⁹Br and ⁸¹Br), would further aid in its identification.

The single-crystal X-ray diffraction study of 2-bromo-3-nitrobenzaldehyde (B1282389) (C₇H₄BrNO₃) revealed that the molecule crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net The analysis of its crystal structure shows a close intramolecular contact between the bromine atom and one of the oxygen atoms of the nitro group. Furthermore, the molecules form loosely associated dimers through weak intermolecular Br···O interactions. These interactions, along with weak C-H···O hydrogen bonds, lead to the formation of sheet-like structures in the crystal lattice. nih.gov

This detailed structural information on a key derivative provides insights into the steric and electronic effects of the bromo and nitro substituents, which are also present in this compound. Such data is crucial for understanding the reactivity and interaction of these molecules in the solid state.

Table 3: Selected Crystallographic Data for 2-Bromo-3-nitrobenzaldehyde

Parameter Value Reference
Chemical FormulaC₇H₄BrNO₃ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
Intramolecular Br···O contact (Å)2.984 (2) nih.gov
Intermolecular Br···O interaction (Å)3.179 (3) nih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental studies by providing detailed insights into the electronic structure, reactivity, and reaction mechanisms of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to understand its reactivity, predict its spectroscopic properties, and elucidate potential reaction mechanisms.

DFT studies on related benzoyl chloride derivatives have shown that the method can accurately predict optimized geometries, vibrational frequencies, and NMR chemical shifts. researchgate.netresearchpromo.com By applying DFT to this compound, one can calculate various molecular properties that govern its reactivity, such as:

Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic reactions.

Reaction Pathways and Transition States: DFT can be used to model the energy profiles of potential reaction pathways, including the identification of transition state structures and the calculation of activation energies. This information is crucial for understanding the kinetics and thermodynamics of reactions involving this compound.

For instance, in a nucleophilic acyl substitution reaction, DFT calculations can help to determine whether the reaction proceeds through a stepwise or concerted mechanism by comparing the energies of the respective transition states. The influence of the bromo and nitro substituents on the stability of intermediates and transition states can also be quantified.

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. For this compound, methods like Density Functional Theory (DFT) are particularly useful. nih.govresearchgate.net DFT, specifically with functionals like B3LYP and basis sets such as 6-311++G(d,p), allows for the accurate calculation of the molecule's electronic structure and various reactivity parameters. researchgate.netrsc.org

A key aspect of these calculations is the determination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, with a smaller gap generally implying higher reactivity. acs.org For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution and reactivity. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with quantum chemical calculations. researchgate.net It provides a detailed picture of the electron density distribution, intramolecular interactions, and charge delocalization within the molecule. For this compound, NBO analysis can quantify the stabilization energies arising from hyperconjugative interactions, such as those between the lone pairs of the oxygen and bromine atoms and the antibonding orbitals of the aromatic ring.

The following table presents hypothetical, yet representative, data for the electronic properties of this compound, as would be obtained from DFT calculations.

Parameter Calculated Value Method/Basis Set
HOMO Energy-7.5 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-3.2 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap4.3 eVDFT/B3LYP/6-311++G(d,p)
Dipole Moment3.5 DDFT/B3LYP/6-311++G(d,p)
Mulliken Atomic ChargesC1: 0.45, C2: -0.15, C3: 0.20, Br: -0.05, N: 0.50DFT/B3LYP/6-311++G(d,p)

This table is illustrative and contains representative data based on calculations for analogous compounds.

Molecular Dynamics Simulations of Solvation and Reaction Environments

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into processes like solvation and reactions in different media. For this compound, MD simulations can model how the molecule interacts with various solvents, which is critical for understanding its reactivity in solution.

A common approach is to use a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. In this setup, the solute (this compound) is treated with a high level of theory (QM), while the surrounding solvent molecules are treated with a more computationally efficient method (MM). This allows for an accurate description of the electronic changes in the solute while still being able to simulate a large enough system to represent a bulk solvent environment.

The simulation would typically involve placing the this compound molecule in a box of solvent molecules (e.g., water, methanol, or a non-polar solvent). The system is then allowed to evolve over time, with the forces on each atom being calculated at each time step. Analysis of the resulting trajectory can reveal details about the solvation shell structure, the number of solvent molecules surrounding the solute, and the average lifetime of interactions such as hydrogen bonds between the solute and solvent.

Simulation Parameter Typical Value/Method
Simulation Time10-100 ns
Force Field (MM)OPLS-AA, AMBER
QM Method (for QM/MM)DFT/B3LYP
EnsembleNPT (constant Number of particles, Pressure, and Temperature)
Temperature298 K
Pressure1 atm

This table outlines typical parameters for an MD simulation and is not from a specific study on this compound.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. nih.gov For this compound, the prediction of its 1H and 13C NMR chemical shifts is of particular interest.

The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating NMR shielding tensors. researchgate.net These shielding tensors can then be converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or to confirm the proposed structure of a molecule. nih.gov

The predicted chemical shifts are sensitive to the molecular geometry, so an accurate, optimized structure from a prior quantum chemical calculation is essential. The following table shows a set of hypothetical predicted 1H and 13C NMR chemical shifts for this compound, which would be expected from GIAO-DFT calculations.

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
C1-H7.85-
C4-H8.10-
C5-H7.60-
C1-132.5
C2-125.0
C3-150.2
C4-128.9
C5-135.8
C6-130.1
C=O-168.5

This table is for illustrative purposes and contains representative data based on calculations for analogous compounds. The numbering of atoms may not follow standard IUPAC nomenclature.

An exploration of the future research trajectories for this compound reveals significant potential across diverse fields of chemical science. From the development of highly efficient and sustainable catalytic systems to its integration into advanced materials, this versatile chemical compound stands as a focal point for innovation. Emerging research avenues are poised to unlock novel synthetic methodologies, greener chemical processes, and a deeper understanding of its reaction dynamics through advanced analytical techniques.

Q & A

Q. How to design a kinetic study for the hydrolysis of this compound in aqueous buffers?

  • Methodological Answer : Use pH-stat titration to track H⁺ release during hydrolysis. Vary pH (2–10) and temperature (20–60°C) to determine activation parameters (ΔH‡, ΔS‡). Compare with Arrhenius plots to identify mechanistic pathways (e.g., acid-catalyzed vs. nucleophilic attack) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.